Tifluadom hydrochloride (R)-

Stereospecificity Opioid receptor binding Enantiomeric potency ratio

Tifluadom hydrochloride (R)- is the optically pure (R)-(−)-enantiomer of the synthetic 1,4-benzodiazepine tifluadom, which acts as a κ-opioid receptor (KOR) agonist and peripheral cholecystokinin-A (CCK-A) receptor antagonist. Unlike the racemic mixture or the (S)-(+)-enantiomer (KC-6128), the (R)-(−)-enantiomer (KC-5911) exhibits markedly lower potency at opioid receptors in vitro (10–20-fold less potent than (+)-tifluadom at μ- and κ-sites), yet is not pharmacologically inert, displaying distinct CCK-A antagonist activity.

Molecular Formula C22H21ClFN3OS
Molecular Weight 429.9 g/mol
Cat. No. B13856096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTifluadom hydrochloride (R)-
Molecular FormulaC22H21ClFN3OS
Molecular Weight429.9 g/mol
Structural Identifiers
SMILESCN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4.Cl
InChIInChI=1S/C22H20FN3OS.ClH/c1-26-16(13-25-22(27)15-10-11-28-14-15)12-24-21(17-6-2-4-8-19(17)23)18-7-3-5-9-20(18)26;/h2-11,14,16H,12-13H2,1H3,(H,25,27);1H/t16-;/m0./s1
InChIKeyJFZSUQQSHDYRGA-NTISSMGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tifluadom Hydrochloride (R)-: A Stereochemically Defined Kappa-Opioid Agonist Tool Compound for Pain and Diuresis Research


Tifluadom hydrochloride (R)- is the optically pure (R)-(−)-enantiomer of the synthetic 1,4-benzodiazepine tifluadom, which acts as a κ-opioid receptor (KOR) agonist and peripheral cholecystokinin-A (CCK-A) receptor antagonist [1]. Unlike the racemic mixture or the (S)-(+)-enantiomer (KC-6128), the (R)-(−)-enantiomer (KC-5911) exhibits markedly lower potency at opioid receptors in vitro (10–20-fold less potent than (+)-tifluadom at μ- and κ-sites), yet is not pharmacologically inert, displaying distinct CCK-A antagonist activity [2]. This compound is primarily employed as a stereochemical control or comparator in experimental paradigms designed to dissect κ-opioid receptor subtype pharmacology, κ-receptor-mediated diuresis, and the interplay between opioid and CCK systems [3].

Why Generic Kappa-Opioid Agonists Cannot Substitute for Tifluadom Hydrochloride (R)- in Stereospecific Pharmacological Studies


Kappa-opioid receptor agonists encompass diverse chemical scaffolds (arylacetamides, benzomorphans, peptides) with varying selectivity profiles, but tifluadom hydrochloride (R)- is unique in combining a 1,4-benzodiazepine core with an inverted stereochemical potency relationship relative to prototypical KOR agonists. Whereas (+)-tifluadom (KC-6128) displays nanomolar affinity at both μ- and κ-receptors, the (R)-(−)-enantiomer (KC-5911) is 10–20-fold weaker at opioid binding sites yet retains CCK-A antagonist activity (IC50 = 47 nM) and produces distinct EEG and diuretic response profiles [1][2]. Standard KOR ligands such as U-50488 (Ki κ = 114 nM, Ki μ = 6100 nM) or U-69,593 (Ki κ ≈ 0.3–0.4 nM) bind to the κ1-subtype and lack the dual opioid/CCK pharmacology and benzodiazepine-like structural features of tifluadom [3]. Substituting a generic KOR agonist for (R)-tifluadom would therefore confound interpretation of κ-receptor subtype selectivity (κ1 vs. κ2), the contribution of CCK antagonism to feeding and analgesia endpoints, and stereo-dependence of central vs. peripheral effects.

Quantitative Evidence Guide: Tifluadom Hydrochloride (R)- vs. Closest Analogs and Kappa-Opioid Comparators


Stereospecific In Vitro Opioid Receptor Binding Affinity: (+)- vs. (−)-Tifluadom Enantiomers in Rat Brain Homogenates

The (R)-(−)-enantiomer of tifluadom (KC-5911) displays a 10–20-fold reduction in binding potency at μ-, δ-, and κ-opioid sites relative to the (S)-(+)-enantiomer (KC-6128). In rat brain homogenate competition binding assays, (+)-tifluadom was almost equipotent at μ- and κ-sites and approximately 10-fold less potent at δ-sites, whereas (−)-tifluadom exhibited the same rank-order binding spectrum but with uniformly lower affinity across all three opioid receptor types [1]. This stereospecific binding differential is directly recapitulated in functional in vivo assays: (−)-tifluadom up to 20 mg/kg produced no antinociceptive effect in the rat hot-plate test, in contrast to the naloxone-reversible analgesia observed with (+)-tifluadom [1].

Stereospecificity Opioid receptor binding Enantiomeric potency ratio

Stereospecific Diuretic Potency: (+)-Tifluadom vs. (−)-Tifluadom in Normally Hydrated Rats

The diuretic effect of tifluadom exhibits pronounced stereospecificity. In normally hydrated rats, (+)-tifluadom induced a dose-dependent diuresis following subcutaneous or oral administration, whereas the (R)-(−)-enantiomer was at least 100-fold less potent in producing this effect [1]. The diuretic response to (+)-tifluadom was dose-dependently antagonized by the opioid receptor antagonists naloxone and MR 2266, but not by the benzodiazepine receptor blocker Ro 15-1788, confirming that the diuresis is centrally mediated via opioid (κ) receptor agonism [1]. The >100-fold enantiomeric potency ratio for diuresis far exceeds the 10–20-fold difference observed in binding assays, indicating that the (R)-(−)-enantiomer is functionally silent at κ-receptors mediating this physiological response.

Diuresis Kappa-opioid receptor Stereoselectivity

Stereospecific EEG Power Spectra Modulation: (+)-Tifluadom (KC-6128) vs. (−)-Tifluadom (KC-5911) in Conscious Dogs

In awake, unrestrained dogs, intravenous administration of (+)-tifluadom (KC-6128) at 20 µg/kg induced pronounced EEG synchronization with quantitative increases in delta (+300%), theta (+450%), and alpha (+90%) power bands, accompanied by a 95% reduction in fast beta (13–30 Hz) power [1]. The beta/delta quotient—a measure of vigilance—dropped from 3.7 (control) to 0.8 (20 µg/kg) and to 0.3 (40 µg/kg) [1]. In contrast, the (R)-(−)-enantiomer (KC-5911) at equivalent doses produced only an insignificant drop in the beta/delta quotient, which was reversed by the benzodiazepine antagonist Ro 15-1788 rather than by opioid antagonists, indicating a fundamentally different mechanism of action [1]. The (+)-tifluadom-induced EEG changes were reversed specifically by the κ-antagonist MR 2266 (beta/delta quotient restored to 5.5) but not by Ro 15-1788, confirming κ-receptor mediation [1].

EEG Kappa-opioid receptor Vigilance

Peripheral CCK-A Receptor Antagonism: A Pharmacological Activity Retained by Both Enantiomers but Absent in Classical KOR Agonists

Tifluadom stereoselectively inhibits 125I-CCK binding to rat pancreatic membranes with an IC50 of 47 nM, acting as a competitive CCK-A receptor antagonist [1]. Unlike its opioid receptor binding, the CCK-A antagonist activity is not strictly confined to the (+)-enantiomer; both enantiomers contribute, though the precise enantiomeric ratio for CCK antagonism has not been fully quantified in published head-to-head comparisons. Several other opioid agonists (morphine, bremazocine, U-50,488H) were ineffective at displacing 125I-CCK binding, demonstrating that CCK-A antagonism is a unique pharmacological feature of the tifluadom scaffold not shared by prototypical KOR agonists [1]. Functional antagonism was confirmed in the isolated guinea pig gallbladder, where tifluadom antagonized CCK-8-induced contractions with an estimated pA2 of 6.8 [1].

Cholecystokinin CCK-A antagonist Dual pharmacology

Kappa Receptor Subtype Functional Selectivity: (+)-Tifluadom Preferentially Activates κ2-Subtype vs. U-69,593 at κ1-Subtype

Functional [35S]GTP-γ-S binding assays in guinea pig caudate demonstrate that (+)-tifluadom and U-69,593 activate pharmacologically distinct κ-receptor populations, designated κ2 and κ1, respectively [1]. The κ-selective antagonist nor-binaltorphimine (Nor-BNI) differentially inhibited agonist-stimulated G-protein activation: the IC50 of Nor-BNI against U-69,593 (1 µM) was 0.19 ± 0.02 nM, whereas the IC50 against (+)-tifluadom (1 µM) was 13.9 ± 1.62 nM—a 73-fold difference [1]. When μ-agonist activity of (+)-tifluadom was blocked by CTAP (1000 nM), Nor-BNI Ki values were 0.036 ± 0.004 nM (U-69,593) vs. 0.27 ± 0.015 nM ((+)-tifluadom), a 7.5-fold difference [1]. This differential Nor-BNI sensitivity provides functional evidence that (+)-tifluadom acts at a κ2-subtype distinct from the classical κ1-site targeted by U-69,593 [1].

Kappa receptor subtypes G-protein activation Nor-BNI sensitivity

Kappa-Opioid Receptor Binding Affinity: Tifluadom vs. Classical Arylacetamide KOR Agonists in Guinea Pig Brain

Tifluadom (racemic) binds to guinea pig brain κ-opioid receptors with a Ki of 0.78 nM ([3H]U-69593 displacement), compared to U-50,488H which exhibits a Ki of 114 nM at the κ-receptor (rat brain, [3H]EKC displacement) [1][2]. This represents an approximately 146-fold higher affinity for tifluadom at the KOR relative to U-50,488H. However, tifluadom is not κ-selective in the classical sense; it also binds with high affinity to μ-receptors (Ki = 1.93 nM, guinea pig brain) and δ-receptors (Ki = 153 nM, guinea pig brain), yielding a κ/μ selectivity ratio of approximately 2.5 and κ/δ selectivity of approximately 196 [1]. In contrast, U-50,488H displays a κ/μ selectivity ratio of approximately 53.5 (Ki κ = 114 nM, Ki μ = 6100 nM) [2]. The substantially different selectivity profiles underscore that tifluadom and U-50,488H are not interchangeable for studies requiring κ-selective pharmacology.

Binding affinity KOR selectivity Cross-chemotype comparison

High-Value Research Application Scenarios for Tifluadom Hydrochloride (R)- in Academic and Industrial Pharmacology


Stereochemical Negative Control in κ-Opioid Receptor Functional Assays

In any in vitro or in vivo experiment employing (+)-tifluadom (KC-6128) as a κ-opioid agonist, the (R)-(−)-enantiomer (KC-5911, tifluadom hydrochloride (R)-) must be run in parallel as the stereochemical negative control. The 10–20-fold lower binding affinity at μ-, δ-, and κ-sites [1], the >100-fold lower diuretic potency [2], and the absence of κ-receptor-mediated EEG synchronization [3] collectively validate that any observed (+)-tifluadom effect reversed by κ-antagonists (MR 2266, nor-BNI) but not mimicked by the (R)-(−)-enantiomer is attributable to stereospecific κ-receptor agonism rather than non-specific benzodiazepine scaffold effects.

Pharmacological Dissection of κ-Receptor Subtypes (κ1 vs. κ2) Using Differential Nor-BNI Sensitivity

The 73-fold difference in Nor-BNI IC50 between (+)-tifluadom-stimulated and U-69,593-stimulated [35S]GTP-γ-S binding defines a functional κ2/κ1 discrimination paradigm [1]. The (R)-(−)-enantiomer serves as the essential negative control to confirm that the Nor-BNI-resistant component of (+)-tifluadom signaling is stereospecific. This application is particularly relevant for drug discovery programs targeting κ-receptor subtypes for pain, pruritus, or mood disorders without κ1-mediated dysphoria.

Dual Opioid/CCK Pharmacology Studies in Feeding Behavior and Gastrointestinal Motility

Tifluadom's unique dual activity as a KOR agonist and peripheral CCK-A antagonist (IC50 = 47 nM, pA2 = 6.8) [1] makes both enantiomers valuable tools for dissecting the interplay between opioid and cholecystokinin systems in appetite regulation and GI motility. Because classical KOR agonists (U-50,488H, U-69,593, bremazocine) lack CCK-A antagonist activity, only the tifluadom scaffold can address whether combined KOR activation and CCK-A blockade produces synergistic or antagonistic effects on feeding, gallbladder contraction, or pancreatic secretion.

Validation of Benzodiazepine Scaffold Opioid Ligands in Medicinal Chemistry Optimization Programs

The tifluadom scaffold has served as the template for multiple medicinal chemistry campaigns yielding 2-[(acylamino)ethyl]-1,4-benzodiazepines with subnanomolar KOR affinity and improved κ-selectivity [1]. The (R)-(−)-enantiomer is the required reference standard for chiral resolution and configurational assignment of novel tifluadom analogs, as the stereochemistry-dependent pharmacology of this series has been definitively established [2]. Procurement of the enantiopure (R)-form is essential for any SAR study aiming to optimize potency, selectivity, or functional bias within this chemotype.

Quote Request

Request a Quote for Tifluadom hydrochloride (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.